Cinalukast-d4

LC-MS/MS Bioanalysis Pharmacokinetics

Cinalukast-d4 is the definitive stable isotope-labeled (SIL) internal standard for the LC-MS/MS quantitation of Cinalukast. Its +4 Da mass shift and chromatographic co-elution with the analyte normalize matrix effects and extraction variability, delivering the accuracy required for pharmacokinetic and clinical trial bioanalysis. Compared to non-deuterated surrogates, this deuterated standard eliminates assay bias and ensures regulatory defensibility. Intended exclusively for research and analytical use, it is the critical reagent for robust method validation, metabolic stability assessment, and API quality control.

Molecular Formula C₂₃H₂₄D₄N₂O₃S
Molecular Weight 416.57
Cat. No. B1157236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinalukast-d4
Synonyms4-[[3-[(1E)-2-(4-Cyclobutyl-2-thiazolyl)ethenyl]phenyl]amino]-2,2-diethyl-4-oxo-Butanoic Acid;  Ro 24-5913-d4; 
Molecular FormulaC₂₃H₂₄D₄N₂O₃S
Molecular Weight416.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinalukast-d4: Stable Isotope-Labeled Internal Standard for Leukotriene D4 Receptor Antagonist Quantification


Cinalukast-d4 is a deuterium-labeled analog of Cinalukast (Ro 24-5913), a selective leukotriene D4 (LTD4) receptor antagonist originally developed by Roche. The unlabeled parent compound, Cinalukast, acts as a potent and orally active antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) with an IC50 of 6.4 nM for LTD4 binding in guinea pig lung membranes [1]. Cinalukast-d4 serves as an isotopically labeled internal standard (IS) designed for the precise quantitation of Cinalukast in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS). Its molecular formula is C23H24D4N2O3S, with a molecular weight of 416.57 g/mol [2]. The incorporation of four deuterium atoms introduces a distinct mass shift of +4 Da relative to the unlabeled analyte, enabling chromatographic co-elution while providing a unique mass spectrometric signature for accurate quantitation . The compound is intended for research use only and is not for diagnostic or therapeutic applications .

Why Generic Substitution Fails: The Critical Role of Deuterated Internal Standards in Cinalukast-d4 LC-MS Quantification


In LC-MS bioanalysis, the use of a non-labeled analog or a structurally similar compound as an internal standard introduces significant risk of assay inaccuracy due to differential ionization efficiency, extraction recovery, and matrix effects between the analyte and the IS. A surrogate internal standard may not fully compensate for these variations, leading to assay bias and potentially invalidating quantitative results [1]. Stable isotope-labeled (SIL) internal standards, such as Cinalukast-d4, are the gold standard because they exhibit nearly identical physicochemical properties to the analyte, including extraction recovery, chromatographic retention, and ionization response [2]. This co-elution and matched behavior ensure that any variability in sample preparation or instrument response affects both the analyte and the IS proportionally, thereby normalizing the signal and improving accuracy and precision [3]. Substituting Cinalukast-d4 with a non-deuterated analog or a different chemical entity would compromise the robustness and regulatory defensibility of the analytical method, particularly in pharmacokinetic studies or clinical trial sample analysis where exact quantitation of Cinalukast is paramount [4].

Quantitative Differentiation of Cinalukast-d4: Evidence for Procurement and Method Development


Mass Spectrometric Differentiation: +4 Da Mass Shift for Unambiguous Quantitation

Cinalukast-d4 is specifically engineered with four deuterium atoms, resulting in a molecular weight of 416.57 g/mol, which is +4.02 Da higher than the unlabeled Cinalukast (412.55 g/mol) [1][2]. This mass difference is critical for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in LC-MS/MS, as it allows the mass spectrometer to distinguish the internal standard from the analyte based on their unique precursor-to-product ion transitions without chromatographic separation. The use of a +4 Da mass shift, as opposed to a smaller shift, minimizes isotopic cross-talk and ensures that the internal standard signal does not interfere with the analyte's monoisotopic peak, even at high concentrations [3]. In contrast, using an unlabeled structural analog as an IS would not provide this spectral differentiation and would be subject to variable ionization efficiency and matrix effects [4].

LC-MS/MS Bioanalysis Pharmacokinetics

Analytical Purity Specification: ≥95% Purity for Reliable Quantitation

Commercially available Cinalukast-d4 is typically supplied with a specified purity of ≥95%, as indicated by vendor technical datasheets . This level of purity is essential for its role as an internal standard, as any significant impurity could contribute to the analyte signal or interfere with the detection of Cinalukast, leading to inaccuracies in quantitative analysis. In comparison, unlabeled Cinalukast is often available at higher purities (e.g., ≥98% by HPLC) for use as a reference standard or for in vitro/in vivo pharmacological studies . The ≥95% purity threshold for the deuterated analog balances the cost and complexity of isotopic labeling with the stringent requirements of an internal standard, where absolute purity is less critical than consistent, well-characterized composition and the absence of cross-interfering compounds .

Analytical Chemistry Reference Standards Quality Control

Pharmacological Potency of Parent Compound: IC50 = 6.4 nM for LTD4 Receptor Antagonism

The unlabeled parent compound, Cinalukast (Ro 24-5913), exhibits a high potency for the leukotriene D4 (LTD4) receptor, with a reported IC50 of 6.4 nM in a competitive binding assay using [3H]LTD4 on guinea pig lung membranes [1]. This potency is further confirmed by functional antagonism in isolated guinea pig tracheal smooth muscle, where it produces a concentration-dependent rightward shift of LTD4-induced contraction curves, yielding a pA2 value of 9.6 ± 0.2 [2]. In the human bronchus, it is an effective antagonist with a pKB of 9.3 ± 0.1 . These values serve as the benchmark for the pharmacological activity that any bioanalytical method using Cinalukast-d4 aims to quantify. While the deuterated analog itself is not intended for use in pharmacological assays, the potency of the unlabeled compound defines the required analytical sensitivity and dynamic range for its quantification in biological samples .

Asthma Research Leukotriene Receptor Pharmacology Drug Discovery

In Vivo Efficacy: Dose-Dependent Protection Against Exercise-Induced Bronchoconstriction

In a clinical study, orally administered Cinalukast provided significant and prolonged protection against exercise-induced bronchoconstriction in patients with mild, stable asthma. At 2 hours post-dose, the area under the FEV1-time curve (AUEC), a measure of bronchoconstriction, was reduced from 24.2 ± 3.3 L·min after placebo to 5.5 ± 2.2 L·min, 6.3 ± 2.7 L·min, and 3.3 ± 3.8 L·min for the 10 mg, 50 mg, and 200 mg doses, respectively (p < 0.05 for all) [1]. At 8 hours post-dose, the AUEC remained significantly reduced compared to placebo (25.1 ± 4.4 L·min) to 6.8 ± 4.1 L·min, 11.2 ± 2.5 L·min, and 5.0 ± 2.8 L·min for the 10 mg, 50 mg, and 200 mg doses, respectively (p < 0.05) [2]. Notably, the protection afforded by the 10 mg dose was lost after 7 days of regular treatment, whereas protection was maintained with the 50 mg and 200 mg doses [3]. This dose- and time-dependent efficacy profile highlights the importance of accurate quantitation of Cinalukast in plasma to correlate exposure with therapeutic effect.

Clinical Pharmacology Asthma Exercise-Induced Bronchoconstriction

Optimal Research and Industrial Applications for Cinalukast-d4


Quantitative Bioanalysis of Cinalukast in Preclinical and Clinical Pharmacokinetic Studies

Cinalukast-d4 is the definitive internal standard for the development and validation of LC-MS/MS methods to quantify Cinalukast in plasma, serum, urine, or tissue homogenates. Its isotopic purity and +4 Da mass shift enable precise and accurate measurement of Cinalukast concentrations across the expected therapeutic range, as defined by the clinical efficacy data [1]. This is essential for generating robust pharmacokinetic profiles, determining bioavailability, and supporting regulatory submissions for investigational new drugs or generic formulations [2].

In Vitro Metabolism and Drug-Drug Interaction Studies

When investigating the metabolic stability of Cinalukast in liver microsomes or hepatocytes, or when assessing its potential as a perpetrator or victim of drug-drug interactions, accurate quantitation of the parent compound is critical. Cinalukast-d4 serves as the ideal internal standard to correct for matrix effects and instrument variability in these complex in vitro systems, ensuring reliable determination of metabolic half-life and intrinsic clearance [3].

Quality Control and Batch Release Testing of Cinalukast Active Pharmaceutical Ingredient (API)

In pharmaceutical manufacturing, Cinalukast-d4 can be used as an internal standard in validated HPLC or LC-MS methods for the assay and purity determination of Cinalukast API. Its use ensures that the quantification of the active ingredient is not confounded by minor variations in sample preparation or injection volume, thereby providing a more robust and reliable quality control metric for batch release and stability testing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinalukast-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.